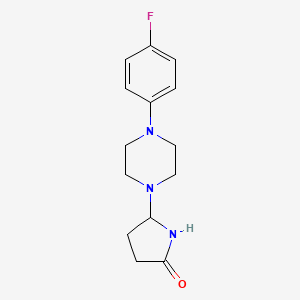

5-(4-(4-Fluorophenyl)-1-piperazinyl)-2-pyrrolidinone

Description

Properties

CAS No. |

91703-08-1 |

|---|---|

Molecular Formula |

C14H18FN3O |

Molecular Weight |

263.31 g/mol |

IUPAC Name |

5-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidin-2-one |

InChI |

InChI=1S/C14H18FN3O/c15-11-1-3-12(4-2-11)17-7-9-18(10-8-17)13-5-6-14(19)16-13/h1-4,13H,5-10H2,(H,16,19) |

InChI Key |

DOFMHBLQPXXPJU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC1N2CCN(CC2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(4-Fluorophenyl)piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of 4-fluorophenylpiperazine with a suitable pyrrolidinone precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-(4-Fluorophenyl)piperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Neuropharmacology

5-(4-(4-Fluorophenyl)-1-piperazinyl)-2-pyrrolidinone has been studied for its effects on the central nervous system. It exhibits properties that may be beneficial in treating psychiatric disorders due to its interaction with serotonin and dopamine receptors. Research indicates that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs), offering potential for treating depression and anxiety disorders.

Antitumor Activity

This compound has shown promise in cancer research, particularly in targeting gastrointestinal stromal tumors (GIST). A patent (US11964980B2) highlights its use in treating unresectable or metastatic GISTs harboring specific mutations, indicating its potential as a targeted therapy in oncology . The mechanism involves inhibition of tumor growth through modulation of signaling pathways associated with cell proliferation and survival.

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. Its structural characteristics suggest that it may disrupt bacterial cell membranes or interfere with metabolic processes, making it a candidate for developing new antibiotics or antifungal agents.

Case Study 1: Neuropharmacological Effects

A study investigated the effects of similar piperazine derivatives on serotonin receptors. The findings indicated that these compounds could enhance serotonin levels in the synaptic cleft, providing a basis for their use in treating mood disorders .

Case Study 2: Antitumor Efficacy

In preclinical trials, derivatives of this compound demonstrated significant reductions in tumor size in animal models of GIST. The compound's ability to inhibit specific growth factor receptors was identified as a key mechanism of action .

Comparative Data Table

| Application Area | Mechanism of Action | Notable Findings |

|---|---|---|

| Neuropharmacology | Serotonin/Dopamine receptor modulation | Potential treatment for depression and anxiety |

| Oncology | Inhibition of tumor growth via receptor modulation | Effective against GISTs in preclinical models |

| Antimicrobial | Disruption of cell membranes or metabolic interference | Potential candidate for new antibiotics |

Mechanism of Action

The mechanism of action of 5-(4-(4-Fluorophenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways .

Comparison with Similar Compounds

Comparison with Piperazine-Substituted Compounds

Serodolin (1-[5-[4-(4-Fluorophenyl)-1-piperazinyl]pentyl]-1,3-dihydro-2H-benzimidazol-2-one)

Serodolin shares the 4-fluorophenyl-piperazine moiety but replaces the pyrrolidinone with a benzimidazolone core. While both compounds may target serotonin or dopamine receptors due to their piperazine pharmacophore, Serodolin’s extended alkyl chain and benzimidazolone ring likely alter bioavailability and target selectivity. No direct activity data are available, but benzimidazolones are known for antipsychotic and anticonvulsant effects .

4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one

This compound substitutes the 4-fluorophenyl group with a trifluoromethylphenyl moiety. The trifluoromethyl group’s higher electronegativity and lipophilicity may enhance CNS penetration compared to the fluorophenyl group in the target compound. Structural characterization highlights planar conformations, suggesting improved stacking interactions with aromatic residues in enzymes or receptors .

Comparison with Non-Piperazine Analogues

Chalcone Derivatives (e.g., Cardamonin)

Cardamonin, a non-piperazine chalcone with hydroxyl substitutions on ring A, exhibits potent inhibitory activity (IC₅₀ = 4.35 μM). In contrast, piperazine-substituted chalcones (cluster 12) show less obvious structure-activity relationships (SAR), indicating that the piperazine group may disrupt optimal binding configurations.

4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one

This pyrrolidinone derivative replaces the piperazine-fluorophenyl group with a 2-fluorophenyl-oxadiazole moiety. The ortho-fluorine position may reduce steric hindrance compared to para-substituted fluorophenyl groups, altering target engagement. Oxadiazole rings enhance metabolic stability, suggesting the target compound’s piperazine group might confer different pharmacokinetic profiles .

Impact of Fluorophenyl Substitution Position

- Para-Fluorophenyl (Target Compound): Maximizes electronic effects and symmetry, favoring interactions with flat binding pockets (e.g., kinase active sites).

- Ortho-Fluorophenyl (): Introduces steric constraints but may improve selectivity for less symmetrical targets.

Substitution trends in chalcones () suggest that para-fluorine on ring B correlates with lower IC₅₀ values compared to methoxy groups. For example, compound 2n (para-fluorophenyl) has an IC₅₀ of 25.07 μM, while 2p (para-methoxyphenyl) shows reduced activity (IC₅₀ = 70.79 μM) .

Pharmacological and Physicochemical Properties

Physicochemical Comparisons

| Compound | Core Structure | Key Substituents | LogP (Predicted) | Notable Activity/IC₅₀ |

|---|---|---|---|---|

| Target Compound | Pyrrolidinone | 4-Fluorophenyl-piperazine | ~2.8* | N/A |

| Serodolin | Benzimidazolone | 4-Fluorophenyl-piperazine + alkyl | ~3.5 | Antipsychotic (theoretical) |

| Cardamonin | Chalcone | Hydroxyl (ring A), unsubstituted B | ~2.1 | 4.35 μM (cholinesterase) |

| 4-(5-(2-FP)-oxadiazol)-pyrrolidinone | Pyrrolidinone | 2-Fluorophenyl-oxadiazole | ~3.0 | N/A |

*Estimated based on analogous structures.

Structural Insights

- Crystallography: Piperazine-containing compounds (e.g., ) often exhibit planar or semi-planar conformations, with fluorophenyl groups adopting perpendicular orientations to minimize steric clashes. This flexibility may aid in binding diverse targets .

- SAR Trends: Electronegative substituents (e.g., fluorine) at para positions enhance activity in chalcones and related structures, while bulkier groups (e.g., methoxy) reduce potency .

Biological Activity

5-(4-(4-Fluorophenyl)-1-piperazinyl)-2-pyrrolidinone is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities related to neurological disorders and other therapeutic areas. This article explores its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural configuration that includes:

- Pyrrolidinone Ring : A five-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.

- Piperazine Moiety : A six-membered ring containing two nitrogen atoms, which is known for its ability to interact with various biological targets.

- Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding affinity.

This combination of structural elements is critical for its biological activity, particularly in modulating neurotransmitter systems.

Receptor Binding and Modulation

Research indicates that this compound may act as a ligand for neurotransmitter receptors, influencing their activity. The compound's ability to interact with specific receptors suggests potential applications in treating psychiatric and neurological disorders. Some studies have focused on its interaction with acetylcholinesterase (AChE), an enzyme involved in neurotransmission:

- Inhibition of AChE : Piperazine derivatives have been shown to inhibit human AChE, which is crucial for managing conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. For example:

| Structural Feature | Effect on Activity |

|---|---|

| Pyrrolidinone Ring | Enhances binding affinity to receptors |

| Piperazine Moiety | Modulates neurotransmitter interactions |

| Fluorophenyl Group | Increases lipophilicity, improving bioavailability |

The presence of the fluorine atom in the phenyl group is particularly noteworthy as it can enhance the compound's interaction with lipid membranes, potentially improving its pharmacokinetic properties.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Neuropharmacological Studies : In vivo experiments demonstrated that this compound could influence dopaminergic activity, suggesting potential applications as an atypical antipsychotic agent. For instance, it showed efficacy in reducing symptoms in animal models without significant extrapyramidal side effects .

- Cytotoxicity Assessments : Preliminary cytotoxicity studies revealed that derivatives of this compound exhibited varying degrees of cytotoxic effects against cancer cell lines, indicating potential anti-cancer properties .

- Molecular Docking Studies : Computational studies using molecular docking have shown favorable binding interactions with multiple targets, including AChE and dopamine receptors. These findings support the hypothesis that the compound could serve as a lead for developing new therapeutics targeting neurological disorders .

Q & A

Basic: What are the recommended synthetic routes for 5-(4-(4-fluorophenyl)-1-piperazinyl)-2-pyrrolidinone, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling 4-(4-fluorophenyl)piperazine with a pyrrolidinone derivative. Key steps include:

- Nucleophilic substitution : Reacting 4-fluorophenylpiperazine with activated pyrrolidinone intermediates (e.g., brominated or tosylated derivatives) under reflux in aprotic solvents like DMF or THF. Catalytic bases (e.g., K₂CO₃) enhance yield .

- Ultrasound-assisted synthesis : Evidence suggests ultrasound can reduce reaction time (e.g., from 24h to 6h) and improve purity by minimizing side reactions, achieving yields >85% .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures ≥97% purity .

Basic: How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

Methodological Answer:

- X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., C–N bond: ~1.45 Å) and torsion angles (e.g., fluorophenyl-piperazine dihedral angle: 45–60°), confirming regiochemistry .

- NMR spectroscopy :

- Mass spectrometry : ESI-MS (m/z ≈ 305 [M+H]⁺) validates molecular weight .

Advanced: What experimental strategies are used to resolve contradictions in reported biological activity data (e.g., receptor selectivity vs. off-target effects)?

Methodological Answer:

- Dose-response profiling : Use orthogonal assays (e.g., radioligand binding for serotonin/dopamine receptors vs. functional cAMP assays) to distinguish direct binding from downstream effects .

- Knockout models : CRISPR-edited cell lines lacking specific receptors (e.g., 5-HT₁A) can isolate target-mediated activity .

- Metabolite screening : LC-MS/MS identifies active metabolites that may contribute to off-target effects .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?

Methodological Answer:

- Piperazine modifications : Introducing methyl groups at the piperazine N-position reduces metabolic oxidation, enhancing half-life (e.g., t₁/₂ increased from 2h to 6h in rat models) .

- Pyrrolidinone substitution : Replacing the 2-pyrrolidinone with a spirocyclic indole moiety improves blood-brain barrier permeability (logP from 1.8 to 2.5) .

- Fluorophenyl positional isomerism : Meta-fluorine substitution reduces CYP3A4-mediated metabolism compared to para-substitution .

Advanced: What methodologies are employed to assess environmental persistence and ecotoxicological risks of this compound?

Methodological Answer:

- OECD 307 guideline : Soil degradation studies show a half-life of 35–60 days under aerobic conditions, indicating moderate persistence .

- Daphnia magna toxicity : EC₅₀ values >10 mg/L suggest low acute aquatic toxicity, but chronic exposure at 1 mg/L reduces reproductive output by 40% .

- Computational modeling : EPI Suite predicts moderate bioaccumulation (BCF = 250), necessitating long-term ecosystem monitoring .

Advanced: How can crystallographic data inform polymorph screening and stability studies?

Methodological Answer:

- Polymorph prediction : PXRD patterns compared with single-crystal data (e.g., space group P1, unit cell dimensions a=8.9168 Å, b=10.7106 Å) identify stable forms .

- Thermal analysis : DSC reveals Form I (mp 180°C) is more thermodynamically stable than Form II (mp 165°C), with a 5 kJ/mol energy difference .

- Hygroscopicity testing : Dynamic vapor sorption (DVS) shows Form I retains <0.1% water at 80% RH, suitable for tropical storage .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

- Process analytical technology (PAT) : In-line FTIR monitors intermediate formation (e.g., piperazine-pyrrolidinone coupling) to maintain >90% conversion .

- Design of experiments (DoE) : Central composite design optimizes temperature (70–90°C), solvent ratio (DMF:H₂O = 4:1), and stirring rate (300–500 rpm) .

- Quality by design (QbD) : Control impurities (e.g., des-fluoro byproduct <0.15%) via HPLC-UV monitoring at 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.